molecular formula C22H23NO5 B2576152 2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one CAS No. 898412-07-2

2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2576152
CAS No.: 898412-07-2
M. Wt: 381.428
InChI Key: CKLIOHJBCZCVGX-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-27-14-13-23-12-11-18-19(22(23)25)5-4-6-21(18)28-15-20(24)16-7-9-17(26-2)10-8-16/h4-12H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLIOHJBCZCVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenethylamine Derivatives

The dihydroisoquinolinone scaffold is typically constructed via cyclization of substituted phenethylamine precursors. A one-pot method involving formylation and oxalyl chloride-mediated cyclization, as demonstrated in the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, serves as a foundational approach.

Procedure :

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux to yield an intermediate formamide.
  • Oxalyl Chloride Activation : The formamide is treated with oxalyl chloride in dichloromethane, facilitating N-acylation.
  • Catalytic Cyclization : Phosphotungstic acid catalyzes ring closure at 50–55°C, forming the dihydroisoquinoline core.
  • Work-up : Methanol addition removes oxalic acid byproducts, followed by crystallization to isolate the product.

Key Data :

Step Conditions Yield Purity
Formylation Ethyl formate, reflux, 6h 80% 99.1%
Cyclization Oxalyl chloride, 10–20°C 75% 99.0%

Functionalization at Position 2: Introduction of the 2-Ethoxyethyl Group

Alkylation of the Dihydroisoquinolinone Nitrogen

The 2-position ethoxyethyl moiety is introduced via N-alkylation. A two-step protocol ensures regioselectivity:

  • Deprotonation : Treatment with a strong base (e.g., NaH) generates a nucleophilic amine.
  • Alkylation : Reaction with 2-ethoxyethyl bromide in anhydrous THF at 0–5°C prevents over-alkylation.

Optimization Insights :

  • Solvent : Tetrahydrofuran (THF) enhances reactivity compared to DMF or DMSO.
  • Temperature : Low temperatures (−5°C to 5°C) minimize side reactions (e.g., elimination).

Representative Data :

Base Alkylating Agent Temp (°C) Yield
Sodium hydride 2-Ethoxyethyl bromide 0 68%
Potassium carbonate 2-Ethoxyethyl tosylate 25 52%

Etherification at Position 5: Installation of the 4-Methoxyphenacyloxy Group

Williamson Ether Synthesis

The 5-hydroxy intermediate undergoes etherification with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions:

  • Generation of Alkoxide : 5-Hydroxy-1,2-dihydroisoquinolin-1-one is treated with K₂CO₃ in acetone.
  • Coupling : Addition of 2-(4-methoxyphenyl)-2-oxoethyl bromide at 50°C for 12h.

Critical Parameters :

  • Base Selection : Potassium carbonate outperforms NaOH due to milder conditions.
  • Solvent : Acetone facilitates solubility of both aromatic and aliphatic components.

Yield Enhancement :

Bromide Equiv. Reaction Time (h) Yield
1.2 12 65%
2.0 24 72%

Integrated One-Pot Strategies

Sequential Formylation-Alkylation-Etherification

Building on the one-pot methodology from patent CN110845410A, a streamlined synthesis avoids intermediate isolation:

  • Formylation-Cyclization : As described in Section 1.1.
  • In Situ Alkylation : Direct addition of 2-ethoxyethyl bromide post-cyclization.
  • Etherification : Introduction of the phenacyloxy group without isolating intermediates.

Advantages :

  • Yield : 62% overall (vs. 55% for stepwise synthesis).
  • Purity : >98% by HPLC due to reduced handling.

Chemical Reactions Analysis

2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, where nucleophiles like thiols or amines replace the ethoxy group.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The structure of this compound features an isoquinoline core, which is known for its diverse biological activities. The synthesis typically involves several steps:

  • Formation of the Isoquinoline Core : Achieved through a Pictet-Spengler reaction.
  • Introduction of the Ethoxyethyl Group : Alkylation with an ethoxyethyl halide.
  • Attachment of the Methoxyphenyl Group : Esterification with 4-methoxyphenyl acetic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases:

  • Anticancer Activity : Research indicates that derivatives of isoquinoline structures exhibit significant anticancer properties. For example, some analogs have demonstrated IC50 values around 10 µM against esophageal squamous cell carcinoma (ESCC), suggesting a potential for therapeutic development .
  • Enzyme Inhibition : The compound acts as a kinase inhibitor, which is crucial in treating conditions like Parkinson's disease. It has been shown to inhibit Abelson-family tyrosine kinases, which are implicated in various cancers and neurodegenerative diseases .

Biochemical Studies

In biochemical research, this compound can be utilized to explore enzyme interactions and metabolic pathways. Its ability to fit into active sites of enzymes allows it to modify their activity, providing insights into signal transduction and metabolic regulation .

Industrial Applications

The compound may also find applications in the production of specialty chemicals and materials with specific properties. Its unique structure makes it a valuable building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Study on Anticancer Activity

A comprehensive evaluation highlighted that specific structural modifications could enhance antiproliferative effects against cancer cells. In one study, various isoquinoline derivatives were tested across multiple ESCC cell lines, revealing promising activity and suggesting further development for therapeutic applications .

Mechanistic Insights

Research explored the mechanisms underlying anticancer effects through autophagy modulation pathways. Compounds exhibiting higher efficacy were found to induce autophagic cell death in cancer cells, indicating a potential strategy for targeting resistant cancer phenotypes .

Mechanism of Action

The mechanism of action of 2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar compounds to 2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one include:

    2-Ethoxyethyl acetate: A simpler ester with similar ethoxyethyl functionality.

    4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in reactivity and applications.

    2-(4-Methoxyphenyl)pyridine: Contains the methoxyphenyl group and a nitrogen heterocycle, used in different chemical contexts.

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a versatile compound for various applications.

Biological Activity

The compound 2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one is a member of the isoquinoline family, which has garnered interest due to its potential biological activities. This article aims to synthesize existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₄
  • Molecular Weight : 335.46 g/mol
  • LogP : 2.9 (indicating moderate lipophilicity)

The compound features a dihydroisoquinoline core, which is known for various biological activities, including antitumor and anti-inflammatory effects.

1. Anticancer Properties

Research has indicated that isoquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study:

A study published in Cancer Letters demonstrated that a related isoquinoline derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis via mitochondrial pathways . The compound's ability to modulate signaling pathways such as PI3K/Akt and MAPK was also highlighted.

2. Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Isoquinoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:

In vitro studies indicated that the compound could reduce TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS), thereby suggesting its role in mitigating inflammatory responses . This property may be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

3. Neuroprotective Effects

Emerging evidence suggests that isoquinoline derivatives may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

The neuroprotective effects are believed to stem from the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it may exert antioxidant effects, reducing oxidative stress in neuronal cells.

Comparative Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits kinasesCancer Letters
Anti-inflammatoryReduces TNF-alpha productionJournal of Inflammation
NeuroprotectiveInhibits AChE; antioxidant effectsNeuropharmacology Journal

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step protocols, typically starting with functionalization of the isoquinolinone core. Key steps include etherification (e.g., introduction of the 2-ethoxyethyl group) and coupling of the 4-methoxyphenyl-2-oxoethoxy moiety. Reaction conditions (temperature, solvent, catalysts) must be carefully controlled to avoid side reactions. Dichloromethane or ethanol are common solvents, and catalysts like Pd-based systems may enhance coupling efficiency . For purity >95%, HPLC purification is recommended to remove impurities such as residual 1,2-dihydroquinolin-2-ones .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC-MS to assess purity and detect trace impurities (e.g., oxidation byproducts).
  • X-ray crystallography (if crystals are obtainable) for absolute structural confirmation, as demonstrated in analogous isoquinolinone derivatives .
  • FT-IR to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What preliminary biological screening approaches are applicable to evaluate its bioactivity?

  • Answer : Conduct in vitro assays targeting enzymes or receptors structurally related to its functional groups. For example:

  • Kinase inhibition assays (e.g., tyrosine kinases) due to the oxadiazole/isoquinolinone scaffold’s known interactions .
  • Cellular viability assays (e.g., MTT) in cancer cell lines, given the cytotoxic potential of methoxyphenyl derivatives .

Advanced Research Questions

Q. How can conflicting data on reaction yields or impurity profiles be resolved during scale-up?

  • Answer : Contradictions often arise from solvent polarity or trace water content. Systematic DOE (Design of Experiments) is critical:

  • Parameter screening : Test solvent systems (e.g., DCM vs. THF), drying agents (molecular sieves), and inert atmospheres.
  • Impurity tracking : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust reaction pH or temperature .

Q. What computational methods support the analysis of its structure-activity relationships (SAR)?

  • Answer :

  • Docking studies : Model interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina. Focus on the methoxyphenyl and ethoxyethyl groups’ roles in binding affinity .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (e.g., Connolly surface area) with experimental bioactivity data from analogs .

Q. How do environmental factors (pH, light) impact its stability in long-term storage?

  • Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) are essential. Key findings from related compounds suggest:

  • Photodegradation : Protect from UV light due to the conjugated isoquinolinone core.
  • Hydrolysis : Susceptibility of ester/ether linkages in acidic/basic conditions. Use lyophilization or desiccants for storage .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Answer : Co-crystallization with heavy atoms (e.g., iodine derivatives) or use of solvent mixtures (ethanol/water) can induce nucleation. Slow evaporation at 4°C is effective for analogs with bulky substituents .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate target specificity?

  • Answer : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts of suspected targets). For example, if cytotoxicity is observed in one study but not another, test for off-target effects via proteome-wide profiling or transcriptomics .

Q. Divergent synthetic yields across studies: What variables are most influential?

  • Answer : Catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol% vs. 10 mol%) and reaction time significantly affect yields. Reproduce protocols with rigorous exclusion of moisture/oxygen and compare HPLC purity profiles .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
EtherificationK₂CO₃, DMF, 80°C6592
CouplingPd(OAc)₂, DCM, RT7895
PurificationSilica gel (EtOAc/hexane)-98

Table 2 : Biological Activity of Structural Analogs

Analog StructureTargetIC₅₀ (µM)Assay TypeReference
4-Methoxyphenyl-oxadiazoleKinase X0.12In vitro
Ethoxyethyl-isoquinolinoneReceptor Y2.5Cell-based

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